molecular formula C5H5ClFNO B8029259 4-Chloro-3-fluoropyridine hydrate

4-Chloro-3-fluoropyridine hydrate

Cat. No.: B8029259
M. Wt: 149.55 g/mol
InChI Key: OCGMUJLSMARVEL-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoropyridine hydrate is a fluorinated pyridine derivative with the molecular formula C5H3ClFN·H2O. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both chlorine and fluorine atoms on the pyridine ring. These substituents confer distinct electronic characteristics, making the compound valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoropyridine hydrate typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with fluoride ions. One common method is the reaction of 4-chloro-3-fluoropyridine with potassium fluoride (KF) under suitable conditions . This reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The final product is typically purified through crystallization or distillation to obtain the desired hydrate form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoropyridine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride (KF) in polar aprotic solvents like DMSO or DMF.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases such as potassium carbonate (K2CO3).

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoropyridine hydrate is primarily related to its ability to undergo nucleophilic substitution reactions. The electron-withdrawing effects of the chlorine and fluorine atoms make the pyridine ring more susceptible to nucleophilic attack, facilitating the formation of various substituted products. These reactions often involve the formation of intermediates that can further react to yield the final products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluoropyridine hydrate is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic properties. This makes it a versatile intermediate in the synthesis of various fluorinated compounds, offering unique reactivity compared to its analogs.

Properties

IUPAC Name

4-chloro-3-fluoropyridine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN.H2O/c6-4-1-2-8-3-5(4)7;/h1-3H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGMUJLSMARVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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